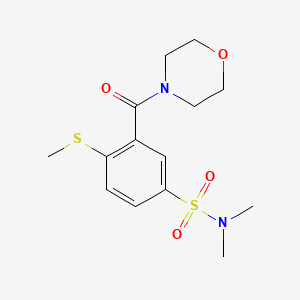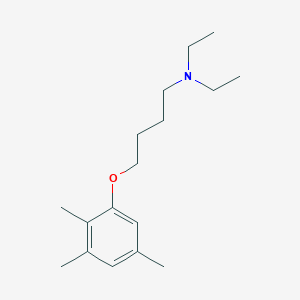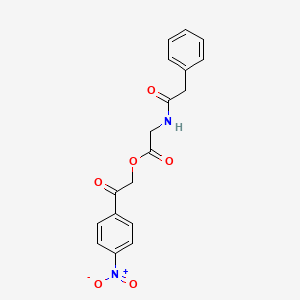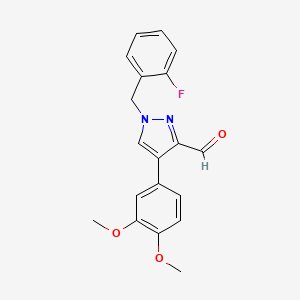![molecular formula C18H18Cl2N2O4 B4725511 1-[2-(2,3-dichlorophenoxy)propanoyl]-4-(2-furoyl)piperazine](/img/structure/B4725511.png)
1-[2-(2,3-dichlorophenoxy)propanoyl]-4-(2-furoyl)piperazine
Vue d'ensemble
Description
1-[2-(2,3-dichlorophenoxy)propanoyl]-4-(2-furoyl)piperazine, also known as DFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFP is a synthetic compound that is derived from 2,3-dichlorophenol and furoyl chloride.
Applications De Recherche Scientifique
1-[2-(2,3-dichlorophenoxy)propanoyl]-4-(2-furoyl)piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess antitumor, anti-inflammatory, and antiviral properties. This compound has also been investigated for its potential use as a probe for studying the structure and function of proteins.
Mécanisme D'action
The mechanism of action of 1-[2-(2,3-dichlorophenoxy)propanoyl]-4-(2-furoyl)piperazine is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes such as acetylcholinesterase and phospholipase A2. This inhibition leads to an increase in the concentration of acetylcholine and arachidonic acid, respectively, which can have various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis in tumor cells and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, this compound has been shown to affect the activity of ion channels and transporters, which can have various physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2,3-dichlorophenoxy)propanoyl]-4-(2-furoyl)piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. In addition, this compound can interact with other compounds and enzymes, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-[2-(2,3-dichlorophenoxy)propanoyl]-4-(2-furoyl)piperazine. One direction is to investigate the potential use of this compound as a therapeutic agent for various diseases such as cancer and viral infections. Another direction is to study the structure and function of proteins using this compound as a probe. Furthermore, it would be interesting to investigate the potential use of this compound in the development of new drugs and therapies.
Propriétés
IUPAC Name |
2-(2,3-dichlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4/c1-12(26-14-5-2-4-13(19)16(14)20)17(23)21-7-9-22(10-8-21)18(24)15-6-3-11-25-15/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXZNAVKZPARNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)OC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4725428.png)
![N-(2-hydroxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4725433.png)


![9-[4-(dimethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4725449.png)
![4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4725452.png)


![2-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4725493.png)
![4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B4725498.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4725505.png)
![2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4725510.png)
![4-fluoro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4725518.png)